molecular formula C16H14N4OS B11961681 2-(((3-Mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol

2-(((3-Mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol

Cat. No.: B11961681
M. Wt: 310.4 g/mol
InChI Key: YJHTWZDUHSYJBU-LICLKQGHSA-N
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Description

2-(((3-Mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives.

Preparation Methods

The synthesis of 2-(((3-Mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol typically involves the condensation of a carbonyl compound with an amine, followed by cyclization to form the triazole ring. One common method involves the reaction of 2-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to form the triazole ring. The final step involves the condensation of the triazole with salicylaldehyde to form the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This can include the use of microwave-assisted synthesis to reduce reaction times and increase yields .

Chemical Reactions Analysis

2-(((3-Mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as alkyl halides .

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution to form ethers or esters.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The biological activity of 2-(((3-Mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is primarily attributed to its ability to interact with various molecular targets and pathways. The triazole ring can bind to metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Similar compounds to 2-(((3-Mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol include other 1,2,4-triazole derivatives such as:

  • 4-amino-5-mercapto-1,2,4-triazole
  • 3-mercapto-1,2,4-triazole
  • 5-(2-methylphenyl)-1,2,4-triazole

These compounds share similar structural features and biological activities but differ in their specific substituents and overall reactivity.

Properties

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

IUPAC Name

4-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H14N4OS/c1-11-6-2-4-8-13(11)15-18-19-16(22)20(15)17-10-12-7-3-5-9-14(12)21/h2-10,21H,1H3,(H,19,22)/b17-10+

InChI Key

YJHTWZDUHSYJBU-LICLKQGHSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=CC=C3O

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=CC=C3O

Origin of Product

United States

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